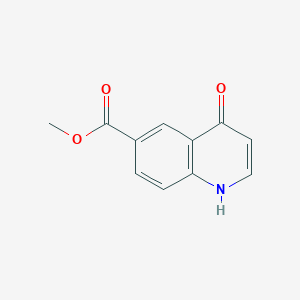

Methyl 4-hydroxyquinoline-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

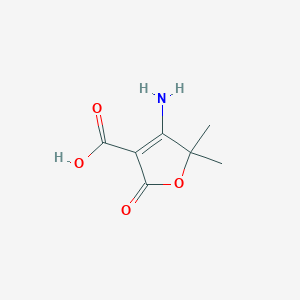

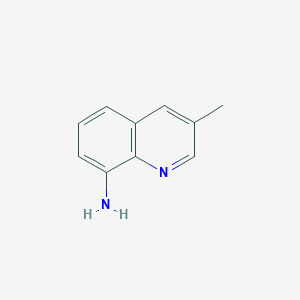

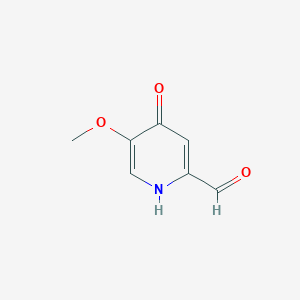

“Methyl 4-hydroxyquinoline-6-carboxylate” is a chemical compound with the IUPAC name “methyl 4-oxo-1,4-dihydro-6-quinolinecarboxylate”. It has a molecular weight of 203.2 . This compound is solid in its physical form .

Synthesis Analysis

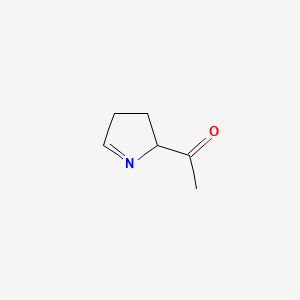

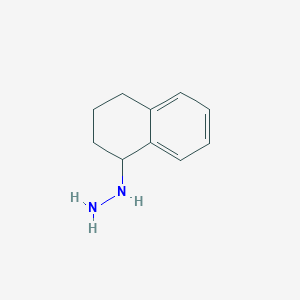

The synthesis of quinoline derivatives, such as “this compound”, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13) . Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are useful for the construction and functionalization of this compound .Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 203.2 . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking Studies

Methyl 4-hydroxyquinoline-6-carboxylate has been studied for its potential in creating combinatorial libraries through alkylation processes. In particular, its derivatives have shown promise as inhibitors of Hepatitis B Virus replication, confirmed through molecular docking simulations and experimental biological studies (Kovalenko et al., 2020).

Chemical Synthesis and Structural Analysis

The compound has also been a focus in the synthesis of novel quinolone analogs. This research is significant for the development of new chemical entities, as demonstrated in the synthesis and structural examination of various quinolone derivatives (Kurasawa et al., 2014).

Antimicrobial Potentials

Investigations into the antimicrobial properties of 4-methylquinoline analogs, including this compound, have shown significant potential. These studies are particularly relevant for developing natural preservatives against foodborne bacteria, indicating broader applications in food safety and preservation (Kim et al., 2014).

Electrochemistry and Spectroelectrochemistry

The electrochemical behavior of hydroxyquinoline carboxylic acids, including variants of this compound, has been examined. These studies contribute to understanding the electron transfer efficiency and oxidation mechanisms of hydroxyquinolines, which is crucial in various chemical and biological systems (Sokolová et al., 2015).

Spectroscopic Characterization and Antimicrobial Activity

Research has also been conducted on the synthesis, spectroscopic characterization, and antimicrobial activities of hydroxyquinoline derivatives. This research contributes to the field of medicinal chemistry, particularly in the discovery of new antimicrobial agents (Patel et al., 2017).

Safety and Hazards

Zukünftige Richtungen

The future directions for “Methyl 4-hydroxyquinoline-6-carboxylate” and similar compounds are likely to involve further exploration of their synthesis and potential applications. There is a societal expectation that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing cleaner syntheses using alternative reaction methods .

Wirkmechanismus

Target of Action

Methyl 4-hydroxyquinoline-6-carboxylate is a derivative of quinoline . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . .

Mode of Action

Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-covid-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to their broad spectrum of bio-responses .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

Quinoline derivatives are known to exhibit a broad spectrum of bio-responses .

Action Environment

It is known that the compound is stable at room temperature .

Biochemische Analyse

Biochemical Properties

Methyl 4-hydroxyquinoline-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects. Additionally, the compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For instance, it can inhibit the activity of enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while higher doses lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species and promoting antioxidant activity. Additionally, this compound can modulate the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via specific transporters and bind to intracellular proteins, affecting its distribution and activity within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it exerts its antioxidant effects by interacting with mitochondrial enzymes and reducing oxidative stress .

Eigenschaften

IUPAC Name |

methyl 4-oxo-1H-quinoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUCOKUPAXSPHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933486-45-4 |

Source

|

| Record name | Methyl 4-hydroxy-6-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933486-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.